molecular formula C14H24O2 B14520407 5-Ethyl-6-oxododec-9-enal CAS No. 62427-75-2

5-Ethyl-6-oxododec-9-enal

Cat. No.: B14520407
CAS No.: 62427-75-2
M. Wt: 224.34 g/mol
InChI Key: DWOQGRHXXAOSHG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-oxododec-9-enal can be achieved through several methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and oxidation steps. For instance, starting with a suitable enal and an aldehyde, the reaction can be catalyzed by a base such as sodium hydroxide under controlled temperature conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification processes such as distillation and crystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-oxododec-9-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like enolates, amines, and thiols under basic or acidic conditions

Major Products Formed

    Oxidation: 5-Ethyl-6-oxododecanoic acid

    Reduction: 5-Ethyl-6-hydroxydodec-9-enal

    Substitution: Various Michael adducts depending on the nucleophile used

Scientific Research Applications

5-Ethyl-6-oxododec-9-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-6-oxododec-9-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound’s double bond allows it to participate in conjugate addition reactions, which can alter the activity of enzymes and other proteins involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-6-oxododecanoic acid: The oxidized form of 5-Ethyl-6-oxododec-9-enal.

    5-Ethyl-6-hydroxydodec-9-enal: The reduced form of this compound.

    Other unsaturated aldehydes: Compounds with similar structures but different chain lengths or substituents.

Uniqueness

This compound is unique due to its specific combination of an aldehyde group, a double bond, and a long carbon chain.

Properties

CAS No.

62427-75-2

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

5-ethyl-6-oxododec-9-enal

InChI

InChI=1S/C14H24O2/c1-3-5-6-7-11-14(16)13(4-2)10-8-9-12-15/h5-6,12-13H,3-4,7-11H2,1-2H3

InChI Key

DWOQGRHXXAOSHG-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCC(=O)C(CC)CCCC=O

Origin of Product

United States

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